

# Application Note & Experimental Protocol: Synthesis of (E)-Cinnamyl Chloride

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## Compound of Interest

Compound Name: (E)-1-Chloro-2-propenylbenzene

CAS No.: 13271-10-8

Cat. No.: B119881

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**Abstract:** This document provides a comprehensive, field-tested protocol for the synthesis of (E)-Cinnamyl chloride, a valuable intermediate in organic synthesis. The protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step guide from starting materials to the purified product. The causality behind critical experimental choices is explained to ensure both reproducibility and a deeper understanding of the reaction. This guide is structured to be a self-validating system, incorporating safety precautions, characterization data, and supporting references.

**Note on Nomenclature:** The compound **(E)-1-Chloro-2-propenylbenzene** is an ambiguous name. This protocol details the synthesis of the regioisomer (E)-(3-chloroprop-1-en-1-yl)benzene, commonly known as cinnamyl chloride, which is a widely used and synthetically important reagent. The CAS number for this compound is 2687-12-9.<sup>[1]</sup>

## Introduction and Scientific Context

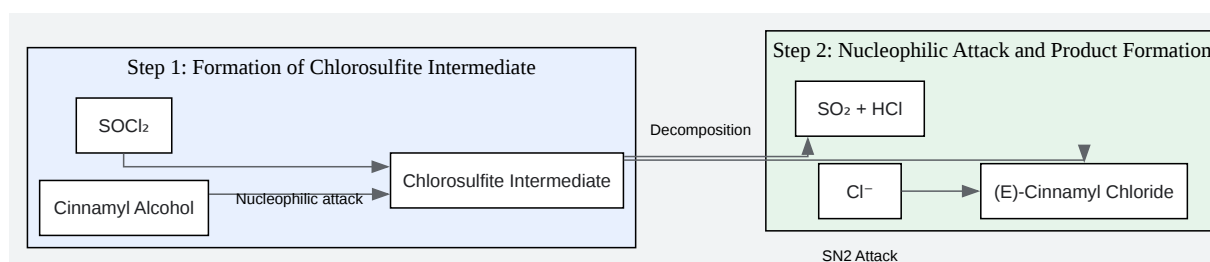
(E)-Cinnamyl chloride is a versatile organic compound utilized as a precursor in the synthesis of various pharmaceuticals, fragrances, and preservatives.<sup>[1]</sup> Its reactivity, stemming from the

allylic chloride functional group, allows for a wide range of nucleophilic substitution reactions, making it a key building block in the construction of more complex molecular architectures.

The most common and efficient laboratory-scale synthesis of cinnamyl chloride involves the reaction of cinnamyl alcohol with thionyl chloride ( $\text{SOCl}_2$ ).<sup>[2]</sup> This method is favored due to its high yield, the formation of gaseous byproducts ( $\text{SO}_2$  and  $\text{HCl}$ ) that are easily removed from the reaction mixture, and the relatively mild reaction conditions required.<sup>[3]</sup>

## Reaction Mechanism and Rationale

The conversion of a primary alcohol like cinnamyl alcohol to an alkyl chloride using thionyl chloride proceeds through a nucleophilic substitution reaction. The reaction is initiated by the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of thionyl chloride. This forms a chlorosulfite intermediate, which is an excellent leaving group. The chloride ion, either from the displaced chloride or from another molecule of thionyl chloride, then acts as a nucleophile, attacking the carbon bearing the chlorosulfite group in an  $\text{S}_\text{N}2$  fashion, leading to inversion of stereochemistry if the carbon were chiral.<sup>[3]</sup><sup>[4]</sup> The decomposition of the leaving group into sulfur dioxide and a chloride ion drives the reaction to completion.



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Caption: Reaction mechanism for the synthesis of cinnamyl chloride.

## Materials and Apparatus

### Reagents

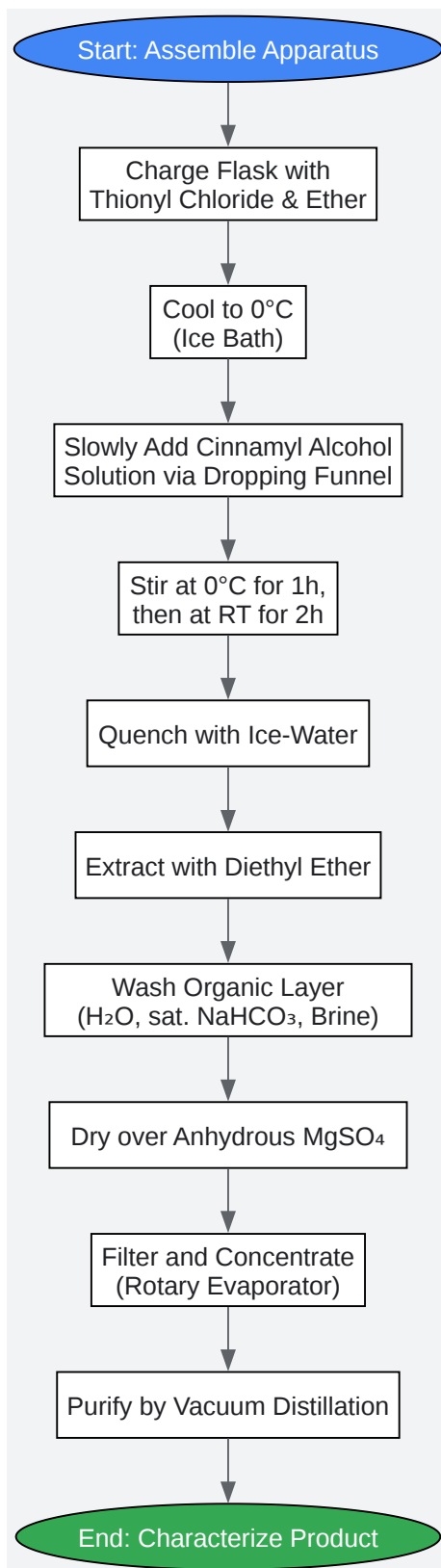
Reagent	Formula	MW (g/mol)	Amount	Moles	Purity	Supplier
Cinnamyl alcohol	C <sub>9</sub> H <sub>10</sub> O	134.18	10.0 g	0.0745	≥98%	Sigma-Aldrich
Thionyl chloride	SOCl <sub>2</sub>	118.97	13.3 g (8.0 mL)	0.112	≥99%	Sigma-Aldrich
Diethyl ether (anhydrous)	(C <sub>2</sub> H <sub>5</sub> ) <sub>2</sub> O	74.12	100 mL	-	≥99.7%	Fisher Scientific
Saturated NaHCO <sub>3</sub> solution	NaHCO <sub>3</sub>	84.01	50 mL	-	-	Lab prepared
Anhydrous MgSO <sub>4</sub>	MgSO <sub>4</sub>	120.37	5 g	-	-	VWR

## Apparatus

- 250 mL three-necked round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Reflux condenser
- Thermometer
- Ice-water bath
- Gas trap (containing NaOH solution)
- Separatory funnel
- Rotary evaporator

- Vacuum distillation apparatus

## Experimental Protocol



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Caption: Experimental workflow for the synthesis of (E)-Cinnamyl Chloride.

**Step 1: Reaction Setup** Assemble a 250 mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. The top of the condenser should be connected to a gas trap containing a 20% sodium hydroxide solution to neutralize the evolved HCl and SO<sub>2</sub> gases.[5] Ensure all glassware is thoroughly dried to prevent the hydrolysis of thionyl chloride.

**Step 2: Reagent Addition** In a fume hood, charge the reaction flask with thionyl chloride (8.0 mL, 0.112 mol) and 50 mL of anhydrous diethyl ether. Cool the flask to 0 °C using an ice-water bath. Dissolve cinnamyl alcohol (10.0 g, 0.0745 mol) in 50 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

**Step 3: Reaction** Add the cinnamyl alcohol solution dropwise to the stirred thionyl chloride solution over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.[2] After the addition is complete, continue stirring the mixture in the ice bath for an additional hour. Then, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

**Step 4: Work-up and Extraction** Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of water to quench the excess thionyl chloride. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL). Combine the organic layers.

**Step 5: Washing and Drying** Wash the combined organic layers sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (until effervescence ceases), and finally with 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

**Step 6: Purification** Filter the drying agent and remove the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation. Collect the fraction boiling at 95-100 °C at 1.3 kPa (10 mmHg).[2] The expected yield is approximately 90%.

## Characterization of (E)-Cinnamyl Chloride

The final product should be a colorless to pale yellow liquid.

Property	Expected Value
Appearance	Colorless to pale yellow liquid
Molecular Formula	C <sub>9</sub> H <sub>9</sub> Cl
Molecular Weight	152.62 g/mol [1]
Boiling Point	95-100 °C at 1.3 kPa[2]
Melting Point	35-36 °C[6]

## Spectroscopic Data:

Technique	Expected Chemical Shifts / Peaks
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 7.54-7.08 (m, 5H, Ar-H), 6.60 (d, 1H, J=15.6 Hz, =CH-), 6.30 (dt, 1H, J=15.6, 6.6 Hz, =CH-CH <sub>2</sub> ), 4.20 (d, 2H, J=6.6 Hz, -CH <sub>2</sub> Cl)[7]
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ 136.1, 134.3, 128.7, 128.3, 126.7, 123.4, 45.8
IR (neat)	ν 3028, 1600, 1495, 965 (trans C=C), 745, 690 cm <sup>-1</sup>

## Safety Precautions

Thionyl Chloride (SOCl<sub>2</sub>):

- Hazards: Highly corrosive, toxic if inhaled, and reacts violently with water to produce toxic gases (HCl and SO<sub>2</sub>).[8] Causes severe skin burns and eye damage.[9]
- Handling: Always handle thionyl chloride in a well-ventilated fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[8] Ensure an emergency shower and eyewash station are readily accessible.
- Spills: In case of a spill, absorb with an inert dry material like sand or vermiculite and dispose of as hazardous waste. Do not use water.[11]

(E)-Cinnamyl Chloride:

- Hazards: Lachrymator and skin irritant. Handle with care.
- Handling: Use in a well-ventilated fume hood and wear appropriate PPE.

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Halogenated organic waste should be collected in a designated container.

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